molecular formula C7H5ClF3N B1294955 3-Chloro-4-(trifluoromethyl)aniline CAS No. 445-13-6

3-Chloro-4-(trifluoromethyl)aniline

Cat. No. B1294955
CAS RN: 445-13-6
M. Wt: 195.57 g/mol
InChI Key: KZAMRRANXJVDCD-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of the isomers of trifluoromethylaniline and is classified as an aromatic amine . They are typically colorless liquids .


Synthesis Analysis

The synthesis of 3-Chloro-4-(trifluoromethyl)aniline involves several steps . In one study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)aniline has been studied using various spectroscopic techniques . The electron donating and electron withdrawing effects on the structure of aniline and effects of substituent positions on the vibrational spectra of the title molecule in comparison with similar kind of molecules have also been illustrated .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-4-(trifluoromethyl)aniline are complex and can lead to a variety of products . The optimized geometrical parameters were calculated and the substitution effect of a change in the planarity or the degree of pyramidal NH moiety were explained on the basis of natural atomic .


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.0062613 g/mol . The topological polar surface area of the compound is 26 Ų .

Scientific Research Applications

Vibrational Analysis and Non-linear Optical Materials

The vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, a compound closely related to 3-chloro-4-(trifluoromethyl)aniline, has been studied experimentally using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research emphasizes the importance of the compound in understanding the effects of substituent positions on vibrational spectra. The theoretical analysis, including HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface analysis, suggests its potential utility in non-linear optical (NLO) materials (Revathi et al., 2017).

Synthesis and Applications in Pesticides and Herbicides

2,6-Dichloro-4-trifluoromethyl aniline, a derivative of 3-chloro-4-(trifluoromethyl)aniline, is noted as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. The paper reviews the main preparation methods of this intermediate and summarizes the characteristics and applications of the derived pesticides and herbicides (Zhou Li-shan, 2002).

Spectroscopic Investigations and Electronic Properties

Spectroscopic studies on related compounds, like 4-nitro-3-(trifluoromethyl)aniline, have provided insights into their vibrational, structural, thermodynamic, and electronic characteristics. This research highlights the influence of substituent groups on molecular and electronic properties, which is crucial for understanding the behavior of 3-chloro-4-(trifluoromethyl)aniline derivatives (Saravanan et al., 2014).

Safety And Hazards

3-Chloro-4-(trifluoromethyl)aniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding contact with eyes, skin, and clothing, avoiding repeated exposure, and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMRRANXJVDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196198
Record name 3-Chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)aniline

CAS RN

445-13-6
Record name 3-Chloro-4-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)aniline
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Record name 3-Chloro-4-(trifluoromethyl)aniline
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Record name 3-chloro-4-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YM Feyziev, YN Kozlov, VV Klimov - Progress in Biophysics and Molecular …, 1996 - infona.pl
Purpose: The mechanizm of action of ANT-2p (2- (3- chloro -4- trifluoromethyl) aniline -3,5-dinitrothiophene) on PS-2 has been studied.Methods: PS-2 subchloroplast particles were …
Number of citations: 0 www.infona.pl
C Zhang, X Tan, J Feng, N Ding, Y Li, Z Jin, Q Meng… - Molecules, 2019 - mdpi.com
To discover new antiproliferative agents with high efficacy and selectivity, a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives (7a–7t) were designed, …
Number of citations: 5 www.mdpi.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
NS El-Sayed, YW Nam, PA Egorova… - Journal of medicinal …, 2021 - ACS Publications
A series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues were synthesized by replacing the cyclohexane moiety with different 4…
Number of citations: 11 pubs.acs.org
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
NJ Willis, W Mahy, J Sipthorp, Y Zhao… - Journal of medicinal …, 2022 - ACS Publications
Notum is a carboxylesterase that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins. There is a growing understanding of the role Notum …
Number of citations: 8 pubs.acs.org
K Kapadia, AE Trojniak… - ACS Chemical …, 2022 - ACS Publications
Huntington’s disease is a progressive and lethal neurodegenerative disease caused by an increased CAG repeat mutation in exon 1 of the huntingtin gene (mutant huntingtin). Current …
Number of citations: 2 pubs.acs.org
BS Fanta, L Mekonnen, SKC Basnet, T Teo… - Bioorganic & Medicinal …, 2023 - Elsevier
Deregulation of cyclin-dependent kinase 2 (CDK2) and its activating partners, cyclins A and E, is associated with the pathogenesis of a myriad of human cancers and with resistance to …
Number of citations: 1 www.sciencedirect.com
O Kaminskaya, VA Shuvalov, G Renger - Biochemistry, 2007 - ACS Publications
The present study provides a thorough analysis of effects on the redox properties of cytochrome (Cyt) b559 induced by two photosystem II (PS II) herbicides [3-(3,4-dichlorophenyl)-1,1-…
Number of citations: 99 pubs.acs.org
NR Lakkaniga - 2020 - search.proquest.com
Treating cancers has been one of the greatest challenges of biomedical research in the last few decades. However, the advent of targeted therapy has revolutionized the treatment …
Number of citations: 0 search.proquest.com

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